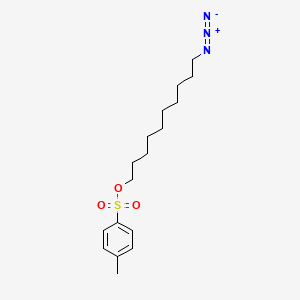

10-azidodecyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13705316

Molecular Formula: C17H27N3O3S

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O3S |

|---|---|

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | 10-azidodecyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C17H27N3O3S/c1-16-10-12-17(13-11-16)24(21,22)23-15-9-7-5-3-2-4-6-8-14-19-20-18/h10-13H,2-9,14-15H2,1H3 |

| Standard InChI Key | UMTDYFCDVIUWDV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a toluene-4-sulfonic acid group linked via an ester bond to a 10-azidodecyl chain. The sulfonate group contributes to the molecule’s polarity and solubility in polar solvents, while the azide () group provides a high-energy functional site for cycloaddition reactions. The IUPAC name, 10-azidodecyl 4-methylbenzenesulfonate, reflects this structure .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 905973-36-6 |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| Reactivity | Azide-alkyne cycloaddition, nucleophilic substitution |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits signals for the methyl group ( 2.45 ppm), aromatic protons ( 7.35–7.80 ppm), and aliphatic chain protons ( 1.20–1.60 ppm). High-resolution MS shows a molecular ion peak at m/z 353.5 .

Synthesis and Optimization

Synthetic Route

The synthesis involves esterification of toluene-4-sulfonic acid with 10-azidodecanol under mild conditions. A typical protocol employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature:

The reaction achieves >85% yield after 12 hours, with purification via column chromatography (silica gel, hexane/ethyl acetate).

Reaction Kinetics and Byproduct Analysis

Kinetic studies reveal pseudo-first-order behavior, with a rate constant () of at 25°C. Major byproducts include unreacted starting materials and trace dicyclohexylurea, which are removed during purification.

Applications in Organic Synthesis

Click Chemistry Substrate

The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of 1,4-disubstituted triazoles. For example, reacting 10-azidodecyl 4-methylbenzenesulfonate with propargylamine yields a triazole-linked sulfonate derivative, a precursor for bioactive molecules .

Table 2: Representative Click Chemistry Reactions

| Alkyne Partner | Product Application | Yield (%) |

|---|---|---|

| Propargylamine | Drug delivery systems | 78 |

| Ethynylferrocene | Electroactive polymers | 82 |

| PEG-alkyne | Hydrogel crosslinkers | 90 |

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease activators. Its sulfonate group enhances water solubility of hydrophobic drug candidates, improving bioavailability .

Bioconjugation and Biomedical Applications

Protein Labeling

The azide group reacts selectively with strained alkynes (e.g., dibenzocyclooctyne, DBCO) via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling site-specific protein modification. For instance, conjugating this compound to antibodies facilitates targeted cancer therapy .

Nucleic Acid Functionalization

In oligonucleotide synthesis, the sulfonate ester acts as a leaving group, permitting covalent attachment of fluorescent probes or therapeutic agents to DNA/RNA strands. This approach is critical for developing gene-silencing technologies.

Material Science Innovations

Polymer Functionalization

Incorporating 10-azidodecyl 4-methylbenzenesulfonate into polymer backbones (e.g., polyethylene glycol, polyacrylates) introduces crosslinking sites. UV-initiated thiol-ene reactions with multifunctional thiols produce hydrogels with tunable mechanical properties.

Surface Modification

Self-assembled monolayers (SAMs) on gold surfaces utilize the sulfonate group for adhesion, while the azide enables subsequent functionalization with biomolecules. This technique is pivotal in biosensor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume